2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide
Description
2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide is a heterocyclic compound featuring a 1H-imidazole core substituted with 4-ethoxyphenyl and 4-fluorophenyl groups at positions 2 and 5, respectively. A sulfanyl (-S-) bridge at position 4 connects the imidazole ring to an acetamide moiety, which is further functionalized with a 1,3-thiazol-2-yl group. The sulfanyl group, while critical for binding, may also confer metabolic liabilities, as observed in ML3403, where rapid oxidation to sulfoxide metabolites occurs in vivo . Synthesis of such compounds typically involves multi-step protocols, including nucleophilic substitution and protection/deprotection strategies, as seen in related acetamide-thiazole hybrids .
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S2/c1-2-29-17-9-5-15(6-10-17)20-26-19(14-3-7-16(23)8-4-14)21(27-20)31-13-18(28)25-22-24-11-12-30-22/h3-12H,2,13H2,1H3,(H,26,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZRPFKVHFDCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. The thiazole ring is then synthesized and attached to the imidazole derivative. The final step involves the formation of the acetamide group through a reaction with thioacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Table 1: Key Imidazole-Based Analogues
Thiazole-Containing Derivatives
The thiazol-2-yl acetamide moiety is shared with compounds like AB4 and AB5 (), which exhibit similarity scores of 0.500 and 0.479, respectively, relative to known drugs. These compounds feature triazolylsulfanyl or benzamide groups instead of imidazole cores, highlighting the versatility of the thiazole-acetamide scaffold in drug design . For example, AB5 (1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea) demonstrates how urea linkages can replace acetamide while retaining biological activity .
Triazole-Based Analogues
Triazole derivatives, such as 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (), replace the imidazole core with a 1,2,4-triazole ring. These compounds often exhibit tautomerism (e.g., thione ↔ thiol equilibria), which can influence binding kinetics and solubility . For instance, triazole-thiones (e.g., compounds) show distinct IR absorption profiles (νC=S at 1247–1255 cm⁻¹) compared to imidazole-sulfanyl derivatives, where νS-H bands are absent .
Table 2: Triazole vs. Imidazole Sulfanyl Derivatives
Metabolic Stability and Oxidation Profiles
The sulfanyl group in the target compound is a metabolic hotspot, analogous to ML3403, which undergoes rapid oxidation to sulfoxides in vivo .
Biological Activity
The compound 2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies from recent research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.54 g/mol. The structure features an imidazole ring, a thiazole moiety, and various aryl substituents, which are known to influence the biological activity of similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C23H26FN3O3S |
| Molecular Weight | 443.54 g/mol |
| InChI | InChI=1S/C23H26FN3O3S/c1-3... |
| InChIKey | UWIWOOCRQBNCIC-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, derivatives of imidazole and thiazole have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound may exhibit similar properties due to its structural analogies.
- Mechanism of Action : Compounds with imidazole rings often interfere with bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways. The presence of the thiazole group may enhance this activity by increasing membrane permeability or acting as a bioactive scaffold.
- Case Study : In a study involving substituted imidazoles, compounds demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Anticancer Activity
The anticancer properties of imidazole derivatives have also been explored extensively. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
- Research Findings : A related compound was found to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression. The study reported a reduction in tumor size by over 50% compared to control groups .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds that modulate inflammatory responses are valuable in therapeutic contexts.
- Experimental Evidence : In vitro studies have shown that similar thiazole-containing compounds can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Variations in substituents on the imidazole and thiazole rings can significantly affect potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Ethoxy Group | Enhances lipophilicity | Improves membrane penetration |
| Fluoro Group | Increases potency | Halogen substitution enhances binding affinity |
| Thiazole Moiety | Broadens spectrum | Potential synergy with other pharmacophores |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
